molecular formula C21H21N3O2 B11649531 (2E)-3-(3-methoxy-4-propoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(2E)-3-(3-methoxy-4-propoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B11649531
M. Wt: 347.4 g/mol
InChI Key: BGHWUXOJAWPQCK-FOWTUZBSSA-N
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Description

(2E)-3-(3-methoxy-4-propoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a synthetic organic compound characterized by its complex structure, which includes a benzimidazole moiety and a nitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-methoxy-4-propoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole intermediate is then alkylated using methyl iodide to introduce the 1-methyl group.

    Coupling Reaction: The next step involves the coupling of the benzimidazole derivative with 3-methoxy-4-propoxybenzaldehyde through a Knoevenagel condensation reaction, using a base such as piperidine in a solvent like ethanol.

    Formation of the Nitrile Group: Finally, the nitrile group is introduced via a dehydration reaction, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-methoxy-4-propoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2E)-3-(3-methoxy-4-propoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its interaction with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-3-(3-methoxy-4-propoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The nitrile group can also participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(3-methoxy-4-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
  • (2E)-3-(3-methoxy-4-butoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Uniqueness

(2E)-3-(3-methoxy-4-propoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is unique due to its specific substitution pattern on the aromatic ring, which can influence its physical and chemical properties, as well as its biological activity. The presence of the propoxy group, in particular, may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

(E)-3-(3-methoxy-4-propoxyphenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C21H21N3O2/c1-4-11-26-19-10-9-15(13-20(19)25-3)12-16(14-22)21-23-17-7-5-6-8-18(17)24(21)2/h5-10,12-13H,4,11H2,1-3H3/b16-12+

InChI Key

BGHWUXOJAWPQCK-FOWTUZBSSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2C)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2C)OC

Origin of Product

United States

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